Product packaging for BMS711939(Cat. No.:CAS No. 1000998-62-8)

BMS711939

Cat. No.: B1667236
CAS No.: 1000998-62-8
M. Wt: 462.9 g/mol
InChI Key: OPHWZEQODBXRCZ-UHFFFAOYSA-N
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Description

Rationale for Investigation of BMS-711939 as a Selective PPARα Agonist

The rationale for investigating BMS-711939 stems from the limitations of existing PPARα agonists (fibrates) and the desire to develop compounds with enhanced potency and selectivity for PPARα nih.govnih.govnih.gov. While fibrates activate PPARα and positively impact lipid profiles, their relatively weak binding affinity necessitates higher doses, which can contribute to off-target effects and safety concerns nih.govnih.govnih.gov. The development of selective PPARα agonists (SPPARMα) is aimed at improving the therapeutic index by maximizing beneficial effects on lipid metabolism and minimizing undesirable outcomes nih.govnih.govd-nb.info.

BMS-711939 was investigated as a potential selective PPARα agonist to address these shortcomings. The goal was to identify a compound that could activate human PPARα with high potency and exhibit significant selectivity over the other PPAR subtypes, PPARγ and PPARδ nih.govinvivochem.comacs.org. Such selectivity is crucial to potentially mitigate off-target effects associated with activating multiple PPAR isoforms, which have distinct roles and tissue distributions nih.govahajournals.orgmdpi.com. For instance, while PPARα activation is primarily linked to lipid metabolism, PPARγ is associated with adipogenesis and insulin (B600854) sensitivity, and PPARδ is involved in fatty acid oxidation nih.govahajournals.org. A highly selective PPARα agonist could offer a more targeted therapeutic approach for dyslipidemia and atherosclerosis nih.govinvivochem.com.

The investigation into BMS-711939 aimed to characterize its pharmacological profile, including its binding affinity and functional activity on human PPARα compared to PPARγ and PPARδ nih.govinvivochem.comacs.org. Furthermore, preclinical studies were designed to evaluate its efficacy in animal models of dyslipidemia and atherosclerosis, as well as its pharmacokinetic properties, to determine its potential as a drug candidate nih.govinvivochem.comacs.orgnih.gov.

Historical Overview of BMS-711939 Discovery and Preclinical Characterization

The discovery of BMS-711939 is part of a broader research effort to identify novel and selective PPARα agonists nih.govnih.gov. BMS-711939 is described as an analog of BMS-687453, another oxybenzylglycine-based compound that was also identified as a potent and selective PPARα agonist nih.govinvivochem.comresearchgate.net. The research involved the synthesis and evaluation of a series of oxybenzylglycine-based compounds to explore their structure-activity relationships (SAR) and identify compounds with improved potency and selectivity for PPARα nih.govacs.orgnih.gov.

Preclinical characterization of BMS-711939 involved a comprehensive evaluation of its activity and properties. In PPAR-GAL4 transactivation assays, BMS-711939 demonstrated potent activation of human PPARα with an EC50 of 4 nM nih.govinvivochem.comacs.orgprobechem.com. Crucially, it exhibited high selectivity, showing >1000-fold selectivity over human PPARγ (EC50 of 4.5 µM) and PPARδ (EC50 > 100 µM) in these assays nih.govinvivochem.comacs.orgprobechem.com. This high degree of selectivity for PPARα was a key finding supporting its potential as a targeted therapeutic agent.

Preclinical studies in animal models were conducted to assess the in vivo efficacy of BMS-711939. In human ApoA1 transgenic mice, a model used to evaluate PPARα agonists, BMS-711939 was shown to dose-dependently increase serum ApoA1 protein levels and HDL-C levels invivochem.comresearchgate.net. In fat-fed dyslipidemic hamsters, the compound significantly reduced triglycerides and LDL-C levels researchgate.net. These findings indicated that BMS-711939 could effectively modulate lipid profiles in vivo, consistent with the known functions of PPARα activation invivochem.comresearchgate.net.

The preclinical characterization also included studies on the pharmacokinetic profile of BMS-711939 in animal models nih.govacs.orgnih.gov. For instance, studies in rats showed good pharmacokinetic characteristics medchemexpress.com. The volume of distribution ranged from 0.7 L/kg in rats to 3.5 L/kg in cynomolgus monkeys invivochem.com. These preclinical studies collectively provided evidence of BMS-711939's potent and selective PPARα agonism and its favorable effects on lipid metabolism in relevant animal models, supporting its selection for further preclinical evaluation nih.govinvivochem.comacs.orgnih.gov.

Here is a summary of the selectivity data for BMS-711939:

Receptor SubtypeEC50 (human, in PPAR-GAL4 transactivation assays)Selectivity vs human PPARα
PPARα4 nM-
PPARγ4.5 µM>1000-fold
PPARδ>100 µM>1000-fold

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20ClFN2O6 B1667236 BMS711939 CAS No. 1000998-62-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1000998-62-8

Molecular Formula

C22H20ClFN2O6

Molecular Weight

462.9 g/mol

IUPAC Name

2-[[5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]-2-fluorophenyl]methyl-methoxycarbonylamino]acetic acid

InChI

InChI=1S/C22H20ClFN2O6/c1-13-19(25-21(32-13)14-3-5-16(23)6-4-14)12-31-17-7-8-18(24)15(9-17)10-26(11-20(27)28)22(29)30-2/h3-9H,10-12H2,1-2H3,(H,27,28)

InChI Key

OPHWZEQODBXRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-711939;  BMS 711939;  BMS711939.

Origin of Product

United States

Molecular Pharmacology of Bms 711939

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Ligand Binding Domain Interactions

The interaction of BMS-711939 with the PPARα ligand binding domain (LBD) is fundamental to its mechanism of action. X-ray crystal structures of a precursor compound to BMS-711939 bound to the PPARα LBD revealed key interactions that are likely conserved. nih.gov The carboxylic acid headgroup of the molecule forms a well-established hydrogen-bonding network with several amino acid residues within the binding pocket, including His440, Tyr464, Tyr314, and Ser280. nih.gov The central oxybenzyl core of the molecule serves to anchor the acidic headgroup and another moiety, a 4-chlorophenyl oxazole (B20620) group, into their respective binding pockets within the LBD. nih.gov This precise positioning and interaction within the LBD are critical for the conformational change that leads to the activation of the receptor. nih.gov

Transactivation Assays and Functional Potency on Human PPARα

The functional potency of BMS-711939 as a human PPARα agonist has been quantified using transactivation assays. In a PPAR-GAL4 transactivation assay, BMS-711939 demonstrated potent activation of human PPARα with a half-maximal effective concentration (EC50) of 4 nM. nih.govnih.gov Further confirmation of its potency was obtained in cotransfection assays in HepG2 cells using the full-length human PPARα receptor, where BMS-711939 showed an EC50 of 5 nM. nih.gov These results establish BMS-711939 as a highly potent agonist of human PPARα.

Table 1: Functional Potency of BMS-711939 on Human PPARα

Assay Type Cell Line Receptor EC50 (nM)
PPAR-GAL4 Transactivation HEK Human PPARα 4

Agonist Activity in Species-Specific PPARα Functional Assays (e.g., rodent PPARα)

BMS-711939 has also been evaluated for its agonist activity on rodent PPARα to facilitate preclinical studies. In functional assays, BMS-711939 was shown to be a full agonist for rodent PPARα. nih.gov The compound exhibited potent activity with EC50 values of 178 nM for hamster PPARα, 144 nM for mouse PPARα, and 123 nM for rat PPARα. nih.gov This demonstrates that BMS-711939 effectively activates PPARα across different species, an important characteristic for translational research.

Table 2: Agonist Activity of BMS-711939 on Rodent PPARα

Species Receptor EC50 (nM)
Hamster PPARα 178
Mouse PPARα 144

Receptor Selectivity Profiling

A critical aspect of the pharmacological profile of BMS-711939 is its selectivity for PPARα over the other two PPAR subtypes, PPARγ and PPARδ. This selectivity is important for minimizing potential side effects associated with the activation of other PPARs.

Selectivity against Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

BMS-711939 exhibits a high degree of selectivity for PPARα over PPARγ. In PPAR-GAL4 transactivation assays, the EC50 for human PPARγ was 4.5 µM (4500 nM). nih.govnih.gov This results in a selectivity ratio (EC50 PPARγ / EC50 PPARα) of over 1000-fold. nih.govnih.gov In cotransfection assays using the full-length human PPARγ receptor, the EC50 was greater than 1.61 µM, confirming a selectivity of over 320-fold in this system. nih.gov

Selectivity against Peroxisome Proliferator-Activated Receptor Delta (PPARδ)

The selectivity of BMS-711939 also extends to PPARδ. In transactivation assays, the EC50 for human PPARδ was found to be greater than 100 µM. nih.govnih.gov This indicates a very low potential for activating this PPAR subtype. Furthermore, when tested against a panel of other human nuclear hormone receptors, including PPARδ, BMS-711939 showed negligible activity, with EC50 values for transactivation greater than 25 µM. nih.gov

Table 3: Receptor Selectivity Profile of BMS-711939

Receptor EC50 Selectivity vs. PPARα
Human PPARα 4 nM -
Human PPARγ 4.5 µM >1000-fold

Comparative Analysis with Other PPAR Agonists (e.g., Fibrates, BMS-687453)

BMS-711939 distinguishes itself as a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, particularly when compared to earlier generations of PPAR agonists such as fibrates, and even to its structural predecessor, BMS-687453. Fibrates, while effective in clinical use for treating dyslipidemia, exhibit relatively weak binding affinity for PPARα. medkoo.com This necessitates higher clinical doses, which can, in turn, increase the risk of side effects. medkoo.com

In stark contrast, BMS-711939 demonstrates significantly higher potency. In PPAR-GAL4 transactivation assays, BMS-711939 has an EC50 of 4 nM for human PPARα. medkoo.commedchemexpress.com This is a substantial improvement over fenofibric acid, the active metabolite of fenofibrate (B1672516), which has a reported EC50 for human PPARα in the micromolar range. adooq.com Gemfibrozil is another commonly used fibrate that functions as a PPARα activator. researchgate.net

The compound BMS-687453, a precursor to BMS-711939, is also a potent PPARα agonist with an EC50 of 10 nM for the human receptor. medchemexpress.comshellchemtech.com While BMS-687453 shows a high degree of selectivity over PPARγ (approximately 410-fold), BMS-711939 exhibits even greater selectivity, with over 1000-fold preference for PPARα over PPARγ. medkoo.commedchemexpress.comshellchemtech.com This enhanced selectivity is a key characteristic of BMS-711939.

The following table provides a comparative overview of the in vitro potency of BMS-711939 and other selected PPAR agonists on human PPARα and PPARγ.

Table 1: Comparative Potency of PPAR Agonists

Compound hPPARα EC50 (nM) hPPARγ EC50 (nM) Selectivity (γ/α ratio)
BMS-711939 4 4500 ~1125
BMS-687453 10 4100 ~410
Fenofibric Acid 9470 adooq.com 61000 adooq.com ~6.4
Gemfibrozil Activator - -

Structure-Activity Relationship (SAR) Studies of BMS-711939 and Analogs

The development of BMS-711939 from its lead compound, BMS-687453, was guided by extensive structure-activity relationship (SAR) studies. These investigations focused on optimizing potency and selectivity through systematic chemical modifications of the oxybenzylglycine scaffold. medchemexpress.com

Chemical Modifications and Impact on PPARα Potency

Initial efforts to enhance the PPARα potency of the lead compound focused on modifications to the central phenyl core and the benzylic position of the benzylglycine moiety. A significant breakthrough was achieved with the introduction of a fluorine atom at the 2-position of the central core. This modification resulted in BMS-711939, which exhibited a 2.5-fold increase in PPARα potency compared to its non-fluorinated precursor. medchemexpress.com

Further SAR studies explored other substitutions. For instance, moving the fluorine to the 3-position or 4-position of the central phenyl ring led to a decrease in PPARα agonist activity. medchemexpress.com The data clearly indicates that the placement of substituents on the central core has a profound impact on the compound's interaction with the PPARα receptor.

Chemical Modifications and Impact on PPARα/PPARγ Selectivity

The same chemical modifications that influenced PPARα potency also had a significant effect on the selectivity of the compounds for PPARα over PPARγ. The introduction of the 2-fluoro substituent in BMS-711939 not only enhanced its PPARα potency but also dramatically increased its selectivity. medchemexpress.com BMS-711939 demonstrates an EC50 γ/α ratio of approximately 1128, a marked improvement over the parent compound. medchemexpress.com

Subtle changes, such as the position of the fluorine atom on the central phenyl core, resulted in notable shifts in both PPARα and PPARγ agonist activities, thereby altering the selectivity profile. medchemexpress.com The 2-fluorophenyl glycine (B1666218) analog, BMS-711939, emerged as the most potent and selective PPARα agonist among the isomeric monofluorinated analogs. medchemexpress.com

The following table summarizes the structure-activity relationships for BMS-711939 and its analogs, highlighting the impact of substitutions on the central phenyl core on both potency and selectivity.

Table 2: SAR of BMS-711939 Analogs

Compound Substitution on Central Phenyl Core hPPARα EC50 (nM) hPPARγ EC50 (µM) Selectivity (γ/α ratio)
BMS-711939 2-Fluoro 4 4.51 ~1128
Analog 1 3-Fluoro 12 1.83 ~153
Analog 2 4-Fluoro 22 1.13 ~51
Analog 3 (BMS-687453) Unsubstituted 10 4.1 ~410

Molecular Modeling and Docking Insights into Ligand-Receptor Interactions

Molecular modeling and X-ray crystallography have provided valuable insights into the binding of BMS-711939 and its precursors to the ligand-binding domain (LBD) of PPARα. nih.gov These studies reveal that the carboxylic acid headgroup of the molecule establishes a critical hydrogen-bonding network with several key amino acid residues within the LBD, including His440, Tyr464, Tyr314, and Ser280. nih.gov

Preclinical in Vitro Investigations of Bms 711939

Cell-Based Functional Assays

Functional assays in cell-based systems have been crucial for determining the potency and selectivity of BMS-711939 as a PPAR agonist.

In PPAR-GAL4 transactivation assays, which measure the ability of a compound to activate the receptor in a cellular context, BMS-711939 demonstrated potent and highly selective activation of human PPARα. medchemexpress.comnih.gov The compound showed an EC50 value of 4 nM for human PPARα. medchemexpress.comnih.gov Its selectivity for PPARα was over 1000-fold compared to its activity at human PPARγ (EC50 = 4.5 μM) and even more pronounced against PPARδ (EC50 > 100 μM). medchemexpress.comnih.gov

Table 1: Potency and Selectivity of BMS-711939 in PPAR-GAL4 Transactivation Assays

Receptor SubtypeEC50 Value
Human PPARα4 nM
Human PPARγ4.5 µM
Human PPARδ>100 µM

To further validate its activity in a more physiologically relevant cell line, co-transfection assays were performed in human hepatocarcinoma (HepG2) cells using full-length human PPARα and PPARγ receptors. nih.gov These experiments confirmed the high potency and selectivity of BMS-711939 for PPARα. nih.gov In this system, BMS-711939 exhibited an EC50 of 5 nM for PPARα, showing over 320-fold selectivity versus PPARγ (EC50 > 1.61 μM). nih.gov These findings correlated well with the data from the primary PPAR-GAL4 transactivation assays. nih.gov

Table 2: Potency and Selectivity of BMS-711939 in HepG2 Co-transfection Assays

Receptor SubtypeEC50 Value
Human PPARα5 nM
Human PPARγ>1.61 µM

Gene Expression Modulation Studies

As a transcription factor, PPARα regulates genes involved in various metabolic pathways, particularly lipid metabolism. Studies on BMS-711939 have confirmed its ability to modulate the expression of key PPARα-responsive genes.

Activation of PPARα by an agonist like BMS-711939 leads to the modulation of numerous responsive genes. nih.gov Studies, although conducted in animal models, have shown that treatment with BMS-711939 leads to the induction of well-known PPARα-responsive genes, including lipoprotein lipase (B570770) (LPL), pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), and carnitine palmitoyltransferase I (CPT1). researchgate.net

PPARα is highly expressed in the liver and is a master regulator of genes involved in lipid and lipoprotein metabolism. nih.gov The induction of CPT1 by BMS-711939 is particularly significant, as this enzyme is a key regulator of mitochondrial fatty acid oxidation. researchgate.net Furthermore, studies in human ApoA1 transgenic mice demonstrated that BMS-711939 robustly induces Apolipoprotein A1 (ApoA1), the primary protein component of high-density lipoprotein (HDL). researchgate.net

Receptor Binding Studies

Receptor binding assays were conducted to directly measure the affinity of BMS-711939 for the human PPARα and PPARγ ligand-binding domains. The results from these studies confirmed that the compound binds with high affinity and selectivity to PPARα. researchgate.net The functional potency observed in cell-based assays corresponded well with these direct binding affinities. nih.gov Specifically, BMS-711939 bound to the human PPARα ligand binding domain with an IC50 value of 97 ± 25 nM. researchgate.net In contrast, its binding affinity for PPARγ was very low, with an IC50 value greater than 40 μM. researchgate.net

Table 3: Receptor Binding Affinity of BMS-711939

Receptor SubtypeIC50 Value
Human PPARα97 ± 25 nM
Human PPARγ>40 µM

Ligand Binding Affinity to PPAR Ligand Binding Domain

BMS-711939 has been identified as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα). medchemexpress.comnih.gov While direct binding affinity values such as Ki or IC50 from competitive binding assays are not extensively reported in the primary literature, the functional potency of BMS-711939 in activating PPAR subtypes is well-documented through cell-based transactivation assays. These functional data have been noted to correspond well with the compound's binding affinities for the PPARα and PPARγ ligand binding domains. nih.gov

In a PPAR-GAL4 transactivation assay, BMS-711939 demonstrated a half-maximal effective concentration (EC50) of 4 nM for human PPARα. medchemexpress.comnih.govthermofisher.com This high potency indicates a strong interaction with the ligand-binding domain of the PPARα receptor, leading to its activation. Further confirmation of its potency was observed in a cotransfection assay in HepG2 cells, which utilized the full-length human PPARα receptor. In this system, BMS-711939 showed an EC50 of 5 nM, reinforcing the findings from the initial transactivation assays. nih.gov

Functional Potency of BMS-711939 on Human PPARα
Assay TypeReceptorEC50 (nM)
PPAR-GAL4 Transactivation AssayHuman PPARα4
Cotransfection Assay (HepG2 cells)Human PPARα5

In Vitro Selectivity in Binding Assays

The in vitro selectivity of BMS-711939 has been characterized by comparing its functional potency across the three human PPAR subtypes: PPARα, PPARγ, and PPARδ. nih.gov These investigations reveal that BMS-711939 is a highly selective agonist for PPARα. medchemexpress.comnih.gov

In PPAR-GAL4 transactivation assays, the EC50 value for human PPARα was 4 nM. medchemexpress.com In contrast, its potency against human PPARγ was significantly lower, with an EC50 of 4.5 µM (4500 nM). medchemexpress.commdpi.com For human PPARδ, the EC50 was greater than 100 µM, indicating very weak activity. medchemexpress.comthermofisher.com This translates to a selectivity of over 1000-fold for PPARα compared to both PPARγ and PPARδ in this assay system. medchemexpress.comnih.govthermofisher.com

The selectivity was further substantiated in cotransfection assays using full-length human receptors in HepG2 cells. While demonstrating excellent PPARα potency with an EC50 of 5 nM, the EC50 against PPARγ was greater than 1.61 µM (>1610 nM), confirming a selectivity of over 320-fold in this cellular context. nih.gov These results underscore the compound's specific interaction with the PPARα isoform. nih.gov

In Vitro Selectivity of BMS-711939 in Transactivation Assays
Receptor Subtype (Human)EC50Selectivity vs. PPARα
PPARα4 nM-
PPARγ4.5 µM>1100-fold
PPARδ>100 µM>25000-fold

Preclinical in Vivo Pharmacology of Bms 711939 in Animal Models

Models of Dyslipidemia and Metabolic Disorders

Preclinical investigations into the effects of BMS-711939 have utilized established animal models that mimic aspects of human dyslipidemia and metabolic dysfunction. Notably, studies in human ApoA1 transgenic mice and fat-fed hamster models have provided insights into the compound's in vivo activity. nih.govinvivochem.comresearchgate.netmedchemexpress.comresearchgate.net

Human ApoA1 Transgenic Mice Studies

Human ApoA1 transgenic mice are a widely used model for evaluating PPAR agonists due to their relevance in studying high-density lipoprotein (HDL) metabolism. researchgate.net Studies in this model have focused on the ability of BMS-711939 to modulate levels of apolipoprotein A1 (ApoA1) and high-density lipoprotein cholesterol (HDLc). nih.govinvivochem.comresearchgate.netmedchemexpress.com

In studies using human ApoA1 transgenic mice, BMS-711939 demonstrated a robust and dose-dependent increase in serum ApoA1 protein levels. nih.govinvivochem.comresearchgate.net One study reported that BMS-711939 significantly induced ApoA1 levels in these mice after 10 days of dosing. researchgate.netresearchgate.net Another experiment showed that BMS-711939 elevated ApoA1 levels by 182%. researchgate.net

Table 1: Effect of BMS-711939 on Serum ApoA1 Levels in Human ApoA1 Transgenic Mice

Treatment GroupChange in Serum ApoA1 Levels (% ± SEM)
Vehicle-
BMS-711939+182% researchgate.net
Fenofibrate (B1672516)Not specified in detail nih.gov

Consistent with its effects on ApoA1, BMS-711939 also robustly and dose-dependently increased HDLc levels in human ApoA1 transgenic mice. nih.govresearchgate.netresearchgate.netmedchemexpress.com A 10-day dose-response study indicated that BMS-711939 significantly elevated serum HDL cholesterol. nih.govresearchgate.net In comparison to fenofibrate, a reference compound, BMS-711939 at a specific dose raised HDL cholesterol by 109%, while fenofibrate at a higher dose raised it by 88%. nih.govresearchgate.net Another study noted that BMS-711939 had similar effects on HDLc as another compound, BMS-687453, which raised HDLc by 135% at a specific dose. researchgate.net

Table 2: Effect of BMS-711939 on Serum HDLc Levels in Human ApoA1 Transgenic Mice

Treatment GroupChange in Serum HDLc Levels (% ± SEM)
Vehicle-
BMS-711939+109% nih.govresearchgate.net
Fenofibrate+88% nih.govresearchgate.net

Fat-Fed Hamster Models

Fat-fed hamster models are valuable for evaluating hypolipidemic agents because the lipid metabolism in hamsters, particularly regarding LDL and VLDL cholesterol, is considered comparable to that of humans. researchgate.net Studies in this model have investigated the effects of BMS-711939 on serum triglyceride and LDL cholesterol levels. nih.govinvivochem.comresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net

In fat-fed dyslipidemic hamsters, BMS-711939 significantly lowered plasma triglycerides. nih.govresearchgate.netresearchgate.netmedchemexpress.comresearchgate.net A 21-day study showed that BMS-711939 dose-dependently lowered triglycerides. researchgate.net In one experiment, BMS-711939 decreased serum triglycerides by 94% at a specific dose. researchgate.net This triglyceride lowering was observed to be greater than that seen with fenofibrate at the doses used in these studies. researchgate.net The reduction in triglycerides was inversely related to the induction pattern of hepatic lipoprotein lipase (B570770) (LPL) gene expression, suggesting a correlation between elevated LPL mRNA and decreased triglyceride levels. researchgate.net

Table 3: Effect of BMS-711939 on Serum Triglyceride Levels in Fat-Fed Hamsters

Treatment GroupChange in Serum Triglyceride Levels (% ± SEM)
Vehicle-
BMS-711939-94% researchgate.net
Fenofibrate-33% (in human ApoA1 mice study) nih.govresearchgate.net

BMS-711939 also demonstrated significant lowering of LDLc levels in fat-fed dyslipidemic hamsters. nih.govinvivochem.comresearchgate.netresearchgate.netmedchemexpress.comresearchgate.net Similar to triglycerides, the reduction in LDLc was dose-dependent in a 21-day study. researchgate.net One experiment reported that BMS-711939 decreased LDLc by 89% at a specific dose. researchgate.net The LDLc lowering effect of BMS-711939 was noted to be greater than that observed with fenofibrate in this model. researchgate.netresearchgate.net Reductions in proatherogenic VLDL-C and LDL-C were partly attributed to the down-regulation of DGAT2 and up-regulation of LPL and PDK4. researchgate.net

Table 4: Effect of BMS-711939 on Serum LDLc Levels in Fat-Fed Hamsters

Treatment GroupChange in Serum LDLc Levels (% ± SEM)
Vehicle-
BMS-711939-89% researchgate.net
FenofibrateNot specified in detail researchgate.netresearchgate.net

Other Relevant Animal Models and Their Application in Preclinical Research

Beyond standard rodent models, human ApoA1 transgenic mice have been utilized in the preclinical evaluation of BMS-711939. This model is particularly relevant as it exhibits increased high-density lipoprotein cholesterol (HDLc) elevation upon treatment with PPAR agonists, similar to observations in humans. researchgate.net In this model, BMS-711939 has been shown to robustly induce levels of both ApoA1 and HDLc. researchgate.net

Fat-fed dyslipidemic hamsters represent another valuable model used in the preclinical assessment of BMS-711939. acs.orgresearchgate.netresearchgate.netresearchgate.net In this model, which mimics aspects of human dyslipidemia with pronounced LDL and VLDL cholesterol peaks when fed a high-fat diet, treatment with BMS-711939 resulted in a significant reduction of triglycerides and LDLc. researchgate.netresearchgate.net The observed LDLc lowering effect was noted as being greater than that seen with fenofibrate. researchgate.net

In Vivo Pharmacodynamic Endpoints and Biomarkers

Preclinical studies have investigated various in vivo pharmacodynamic endpoints and biomarkers to assess the effects of BMS-711939. Hepatic gene induction has been developed as a biomarker for efficacy, demonstrating effects at very low doses of the compound. researchgate.net

Hepatic mRNA Levels of Selected Genes

Measurement of hepatic mRNA levels of selected genes is a key pharmacodynamic endpoint. In fat-fed hamsters treated with BMS-711939, the hepatic mRNA levels of several PPAR-responsive genes, including lipoprotein lipase (LPL), PDK4, and HD, were measured. researchgate.netresearchgate.net Changes in the expression of these genes are indicative of PPARα activation and its downstream effects on lipid metabolism. researchgate.netresearchgate.net

Lipoprotein Lipase (LPL) Gene Induction

Induction of the lipoprotein lipase (LPL) gene in the liver is a significant pharmacodynamic effect of PPARα agonists. researchgate.nete-enm.org Studies with BMS-711939 in fat-fed hamsters have shown a pattern of LPL gene induction that is inversely related to the pattern of triglyceride reduction. researchgate.net This indicates that the elevation of LPL mRNA levels correlates with the observed decrease in triglyceride levels. researchgate.net LPL is a crucial enzyme involved in the catabolism of triglyceride-rich lipoproteins. e-enm.org

Cross-Species Pharmacological Comparisons

Cross-species comparisons are essential in preclinical research to understand potential differences in the pharmacological activity and disposition of a compound between animal models and humans.

Disparity in Interspecies PPAR Activities (Human vs. Rodent)

BMS-711939 is a potent and selective agonist for human PPARα, with an EC50 of 4 nM and greater than 1000-fold selectivity over human PPARγ and PPARδ in transactivation assays. nih.govacs.orgresearchgate.netinvivochem.com While BMS-711939 is also a full PPARα agonist in rodent assays, there is a disparity in potency between human and rodent PPARα. nih.gov In rodent PPARα functional assays, BMS-711939 showed EC50 values of 178 nM for hamster, 144 nM for mouse, and 123 nM for rat. nih.gov This indicates that BMS-711939 is significantly more potent on human PPARα compared to rodent PPARα. nih.gov Efforts were made during the discovery process to minimize this interspecies difference in PPARα activity for better mechanism-based safety evaluation in preclinical animal models. nih.govresearchgate.net

Preclinical Animal Pharmacokinetic Profile

BMS-711939 has demonstrated an excellent pharmacokinetic profile across various tested animal species, including mouse, rat, dog, and cynomolgus monkey. nih.gov It exhibited low plasma clearance in mice, rats, and monkeys, and moderate plasma clearance in dogs. nih.gov The half-life of BMS-711939 varied among species, ranging from 1.8 hours in mice to 26.3 hours in monkeys. nih.gov Furthermore, BMS-711939 showed excellent absolute oral bioavailability, ranging from 59% in dogs to 100% in rats. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
BMS-711939Not readily available in the search results.
Fenofibrate3339
Gemfibrozil3463
T090131716247696
BMS-687453Not readily available in the search results.

BMS-711939 is a chemical compound identified as a potent and selective agonist for peroxisome proliferator-activated receptor alpha (PPARα). nih.govacs.orgresearchgate.net Its preclinical evaluation has included comprehensive in vivo pharmacology studies in various animal models to understand its potential therapeutic effects, particularly in the context of dyslipidemia and atherosclerosis. invivochem.comresearchgate.net

Other Relevant Animal Models and Their Application in Preclinical Research

In addition to standard rodent models, the preclinical investigation of BMS-711939 has leveraged specialized animal models to better assess its pharmacological profile. Human ApoA1 transgenic mice have been employed, a model recognized for mirroring the human response to PPAR agonists with respect to increased high-density lipoprotein cholesterol (HDLc) levels. researchgate.net In this model, BMS-711939 demonstrated a robust capacity to induce both ApoA1 and HDLc levels. researchgate.net

The fat-fed dyslipidemic hamster model has also been a crucial tool in the preclinical assessment of BMS-711939. acs.orgresearchgate.netresearchgate.netresearchgate.net This model, which develops a serum lipid profile resembling human dyslipidemia characterized by elevated LDL and VLDL cholesterol, showed significant reductions in triglycerides and LDLc following treatment with BMS-711939. researchgate.netresearchgate.net Notably, the reduction in LDLc observed with BMS-711939 in this model was reported to be more pronounced than that achieved with fenofibrate. researchgate.net

In Vivo Pharmacodynamic Endpoints and Biomarkers

The in vivo pharmacodynamic effects of BMS-711939 have been evaluated through various endpoints and the identification of relevant biomarkers. Hepatic gene induction has been established as a valuable biomarker for assessing the efficacy of BMS-711939, demonstrating effects even at low doses. researchgate.net

Hepatic mRNA Levels of Selected Genes

Measurement of the messenger RNA (mRNA) levels of specific genes in the liver serves as a key pharmacodynamic endpoint to assess the transcriptional activity mediated by PPARα activation. In studies conducted with fat-fed hamsters treated with BMS-7119939, the hepatic mRNA levels of several genes known to be responsive to PPARα activation, including lipoprotein lipase (LPL), PDK4, and HD, were analyzed. researchgate.netresearchgate.net Changes in the expression of these genes provide insights into how BMS-711939 influences metabolic pathways regulated by PPARα. researchgate.netresearchgate.net

Lipoprotein Lipase (LPL) Gene Induction

The induction of the lipoprotein lipase (LPL) gene in the liver is a well-established pharmacodynamic marker for PPARα agonists. researchgate.nete-enm.org Preclinical findings with BMS-711939 in fat-fed hamsters revealed an inverse relationship between the pattern of LPL gene induction and the pattern of triglyceride reduction. researchgate.net This observation suggests a correlation between increased hepatic LPL mRNA levels and the decrease in triglyceride levels, highlighting the role of LPL in the triglyceride-lowering effect of BMS-711939. researchgate.net LPL plays a critical role in the hydrolysis and catabolism of triglyceride-rich lipoproteins. e-enm.org

Cross-Species Pharmacological Comparisons

Understanding the differences in pharmacological activity and disposition across species is vital for translating preclinical findings to humans.

Disparity in Interspecies PPAR Activities (Human vs. Rodent)

BMS-711939 exhibits potent and selective agonism for human PPARα, with an EC50 of 4 nM and over 1000-fold selectivity against human PPARγ and PPARδ in transactivation assays. nih.govacs.orgresearchgate.netinvivochem.com While it functions as a full PPARα agonist in rodent models, a notable difference in potency exists between human and rodent PPARα. nih.gov In functional assays using rodent PPARα, BMS-711939 displayed EC50 values of 178 nM in hamsters, 144 nM in mice, and 123 nM in rats. nih.gov This indicates a higher potency of BMS-711939 on human PPARα compared to its activity on rodent PPARα. nih.gov The discovery process for BMS-711939 included efforts aimed at minimizing this interspecies disparity to facilitate more accurate mechanism-based safety evaluations in preclinical animal studies. nih.govresearchgate.net

Preclinical Animal Pharmacokinetic Profile

The pharmacokinetic profile of BMS-711939 has been evaluated across multiple animal species, including mice, rats, dogs, and cynomolgus monkeys, and was described as excellent. nih.gov The compound showed low plasma clearance in mice, rats, and monkeys, and moderate plasma clearance in dogs. nih.gov The half-life of BMS-711939 varied by species, ranging from 1.8 hours in mice to 26.3 hours in monkeys. nih.gov Furthermore, BMS-711939 demonstrated excellent absolute oral bioavailability, with values ranging from 59% in dogs to 100% in rats. nih.gov

Molecular Mechanisms and Signaling Pathways Mediated by Bms 711939

PPARα-Dependent Signaling Cascades

Activation of PPARα by BMS-711939 initiates a series of molecular events that primarily affect lipid metabolism. As a member of the nuclear hormone receptor superfamily, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) upon ligand binding. nih.gov This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

BMS-711939, through its activation of PPARα, orchestrates the expression of a suite of genes integral to lipid and lipoprotein metabolism. nih.gov PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. nih.gov Its activation leads to the modulation of numerous PPARα-responsive genes, which in turn have pleiotropic effects on plasma lipoprotein levels. nih.gov A key target gene is lipoprotein lipase (B570770) (LPL), which plays a critical role in the hydrolysis of triglycerides from circulating lipoproteins. Studies have shown an inverse relationship between the induction of LPL gene expression and the reduction in plasma triglycerides following treatment with PPARα agonists.

A primary function of PPARα activation is the enhancement of fatty acid oxidation in mitochondria. BMS-711939 is expected to upregulate key enzymes in this pathway. A critical rate-limiting enzyme in mitochondrial fatty acid β-oxidation is Carnitine Palmitoyltransferase I (CPT1A). nih.gov CPT1A facilitates the transport of long-chain fatty acids into the mitochondrial matrix, where they are oxidized to produce energy. nih.gov Pharmacologic ligands for PPARα have been shown to activate the expression of genes involved in fatty acid oxidation, including CPT1A. nih.gov Potent PPARα agonists have been demonstrated to induce hepatic mitochondrial CPT1 expression, which is associated with a stimulation of mitochondrial fatty acid β-oxidation in both liver and muscle cells. nih.gov The rat CPT1A gene contains a functional PPRE in its second intron, through which PPARα agonists mediate the induction of its expression. nih.gov

Table 1: Effect of PPARα Agonists on Key Genes in Lipid Metabolism
GeneFunctionEffect of PPARα ActivationReference
LPL (Lipoprotein Lipase)Triglyceride hydrolysisUpregulation nih.gov
CPT1A (Carnitine Palmitoyltransferase I)Mitochondrial fatty acid transportUpregulation nih.govnih.gov
ApoC-III (Apolipoprotein C-III)Inhibitor of lipoprotein lipaseDownregulation nih.gov

The transcriptional changes induced by BMS-711939 culminate in significant and beneficial alterations in the plasma lipoprotein profile. As a potent PPARα agonist, it effectively reduces levels of triglycerides and low-density lipoprotein cholesterol (LDLc). nih.gov In preclinical studies involving high-fat-fed hamsters, BMS-711939 demonstrated a dose-dependent reduction in both serum triglycerides and LDLc. These effects are a direct consequence of the integrated changes in gene expression, including increased fatty acid oxidation and enhanced clearance of triglyceride-rich lipoproteins.

Table 2: Preclinical Effects of BMS-711939 on Plasma Lipoproteins
Lipoprotein ParameterEffectReference
TriglyceridesSignificant Decrease nih.gov
LDL Cholesterol (LDLc)Significant Decrease nih.gov

Downstream Cellular and Physiological Responses Mediated by BMS-711939

Activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) by its agonist, BMS-711939, initiates a cascade of molecular events that translate into significant cellular and physiological changes. As a ligand-activated transcription factor, PPARα, upon binding with BMS-711939, modulates the expression of a suite of target genes involved in lipid metabolism and inflammation. nih.gov These downstream effects are central to the therapeutic potential of BMS-711939, particularly in the context of metabolic and cardiovascular diseases.

Modulation of Atherosclerosis-Related Pathways

BMS-711939 has demonstrated a significant impact on key pathways associated with the pathogenesis of atherosclerosis, primarily through its robust effects on lipid and lipoprotein metabolism. nih.gov Atherosclerosis is a complex disease characterized by the buildup of plaques in the arteries, a process heavily influenced by plasma lipid levels.

Preclinical studies in high-fat-fed dyslipidemic hamsters, a model that mimics human dyslipidemia, have shown that BMS-711939 dose-dependently reduces serum triglycerides and low-density lipoprotein cholesterol (LDLc). researchgate.net At a dose of 10 mg/kg/day, BMS-711939 was observed to decrease serum triglycerides by 94% and LDLc by 89%. researchgate.net

The mechanism underlying the triglyceride-lowering effect of BMS-711939 is linked to the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism. A key target is the gene encoding for lipoprotein lipase (LPL), an enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins. researchgate.net In vivo studies have demonstrated an inverse correlation between the induction of hepatic LPL mRNA and the reduction in plasma triglycerides following treatment with BMS-711939, indicating a direct molecular link between PPARα activation by this compound and its lipid-lowering effects. researchgate.net

Table 1: Effect of BMS-711939 on Serum Lipids in High-Fat-Fed Hamsters
ParameterTreatment GroupDose (mg/kg/day)% Change from Vehicle
TriglyceridesBMS-71193910-94%
LDLcBMS-71193910-89%

Potential Influence on Inflammatory Processes via PPARα Activation

Beyond its effects on lipid metabolism, the activation of PPARα by BMS-711939 has the potential to influence inflammatory processes, which are now recognized as a critical component in the development and progression of atherosclerosis. nih.gov While direct studies on the anti-inflammatory effects of BMS-711939 are not extensively detailed in the available literature, the known functions of PPARα provide a strong basis for this potential.

PPARα activation is generally associated with anti-inflammatory effects in the vasculature. mdpi.com One of the key mechanisms is the repression of inflammatory responses through the inhibition of cytokine-induced expression of vascular cell adhesion molecule-1 (VCAM-1). mdpi.com VCAM-1 plays a crucial role in the recruitment of inflammatory cells to the endothelial lining of arteries, a key initiating event in the formation of atherosclerotic plaques. mdpi.com The inhibition of VCAM-1 expression is partly achieved through the suppression of the nuclear factor κB (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.com

Furthermore, PPARα activation can lead to the transrepression of other major inflammatory transcription factors, including activator protein-1 (AP-1) and signal transducers and activators of transcription (STATs). By interfering with these signaling pathways, PPARα agonists can reduce the production of pro-inflammatory cytokines. Therefore, it is plausible that BMS-711939, as a potent PPARα agonist, could exert anti-inflammatory effects within the vascular wall, thereby contributing to its anti-atherosclerotic potential. However, specific studies are required to definitively characterize the anti-inflammatory profile of BMS-711939.

Advanced Research Methodologies and Techniques Applied to Bms 711939 Studies

In Vitro Assay Development and Optimization

In vitro assays are foundational for assessing the direct interaction of a compound with its intended biological target and evaluating its functional consequences in a controlled laboratory setting. labcorp.compromega.ca For BMS-711939, significant effort has been placed on developing and optimizing assays to precisely measure its potency and selectivity towards PPARα. nih.govinvivochem.comresearchgate.net

Transactivation Assay Methodologies (e.g., PPAR-GAL4, co-transfection assays)

Transactivation assays are a standard approach for evaluating the activity of compounds that modulate nuclear receptors like PPARs by measuring their ability to induce gene expression. The PPAR-GAL4 transactivation assay is a prominent example utilized in the study of BMS-711939. nih.govresearchgate.netacs.org This method employs a chimeric protein where the ligand-binding domain of a human PPAR subtype (α, γ, or δ) is fused to the DNA-binding domain of the yeast transcription factor GAL4. nih.govresearchgate.netacs.org When this construct is introduced into cells along with a reporter plasmid containing GAL4 binding sites coupled to a luciferase gene, the binding of an agonist such as BMS-711939 to the PPAR domain triggers the chimeric receptor to bind the GAL4 sites, thereby activating luciferase gene transcription. acs.org The resulting luminescence signal is a direct measure of the compound's efficacy in activating the targeted PPAR subtype. acs.org

BMS-711939 demonstrated potent agonist activity for human PPARα in these assays, with an EC50 of 4 nM. nih.govinvivochem.comresearchgate.netacs.org These studies also highlighted its remarkable selectivity, showing over 1000-fold preference for human PPARα compared to human PPARγ (EC50 = 4.5 μM) and human PPARδ (EC50 > 100 μM). nih.govinvivochem.comresearchgate.netacs.org

Further confirmation of BMS-711939's potency and selectivity was obtained through co-transfection assays utilizing full-length human PPARα and PPARγ receptors in cell lines like HepG2. nih.govresearchgate.net In these assays, cells are transfected with expression vectors for the full-length receptors and a reporter gene driven by PPAR response elements. nih.govresearchgate.net BMS-711939 exhibited excellent potency for PPARα (EC50 = 5 nM) and high selectivity, being >320-fold more potent for PPARα than for PPARγ (EC50 > 1.61 μM). nih.govresearchgate.net These results corroborated the findings from the PPAR-GAL4 assays. nih.govresearchgate.net

Assay TypeTarget ReceptorEC50 (nM)Selectivity vs hPPARγSelectivity vs hPPARδ
Human PPAR-GAL4 TransactivationhPPARα4>1000-fold>100 μM
Full-length Co-transfectionhPPARα5>320-foldNot specified

Data compiled from search results nih.govinvivochem.comresearchgate.netacs.org.

Ligand Binding Assay Formats (e.g., TR-FRET)

Ligand binding assays are employed to directly quantify the binding affinity of a compound for its receptor. Time-resolved fluorescence resonance energy transfer (TR-FRET) is a widely used technology for such assays, particularly in the context of nuclear receptors. bmglabtech.combmglabtech.comnih.gov TR-FRET-based binding assays involve labeling the receptor and a ligand (or a tracer) with compatible donor and acceptor fluorophores. bmglabtech.combmglabtech.comnih.gov When the labeled ligand binds to the receptor, the proximity of the fluorophores facilitates energy transfer, generating a FRET signal. bmglabtech.combmglabtech.com In competition binding assays, the unlabeled test compound competes with a labeled tracer for binding sites on the receptor. nih.govresearchgate.net A decrease in the FRET signal as the concentration of the test compound increases indicates its ability to displace the tracer, allowing for the determination of its binding affinity (IC50). nih.govresearchgate.net

While detailed TR-FRET binding assay data specifically for BMS-711939 was not extensively provided in the search snippets, the use of binding assays, including homogeneous fluorescent polarization assays for PPARα and PPARγ, has been noted in the context of evaluating related compounds like BMS-687453. invivochem.comresearchgate.net These assays are critical for confirming the binding characteristics suggested by functional transactivation data. invivochem.com

In Vivo Model Design and Utilization

Establishment and Characterization of Dyslipidemia Animal Models

Dyslipidemia, a condition characterized by abnormal blood lipid and lipoprotein levels, is a significant risk factor for cardiovascular disease. medchemexpress.com Various animal models have been developed and characterized to replicate aspects of human dyslipidemia and serve as platforms for evaluating potential therapeutic interventions. These models often involve specific diets or genetic modifications to induce relevant lipid abnormalities. medchemexpress.com

BMS-711939 has been evaluated in multiple dyslipidemia animal models, including high-fat fed hamsters. nih.govresearchgate.netacs.orgresearchgate.net In this model, treatment with BMS-711939 led to a notable reduction in plasma triglycerides and LDL cholesterol levels. researchgate.net This beneficial lipid profile was associated with the induction of hepatic genes known to be regulated by PPARα, such as LPL, PDK4, and HD. researchgate.net

Application of Transgenic Mouse Models (e.g., human ApoA1 transgenic mice)

Transgenic animal models, which carry and express specific human genes, are valuable for studying the effects of compounds on human proteins and pathways in a physiological context. Human ApoA1 transgenic mice are particularly relevant for evaluating PPARα agonists because activation of PPARα is known to increase the expression of human apolipoprotein A1 (ApoA1), a key protein in HDL particles, and subsequently raise HDL cholesterol levels in humans. medchemexpress.comresearchgate.netjax.org Unlike standard mouse strains where fibrates can lower mouse ApoA1, human ApoA1 transgenic mice exhibit an increase in HDL cholesterol upon PPAR agonist treatment, mirroring the human response. researchgate.net

BMS-711939 has been extensively evaluated in human ApoA1 transgenic mice. nih.govresearchgate.netacs.orgresearchgate.net A 10-day dose-response study in these mice demonstrated that BMS-7119939 significantly and dose-dependently increased both ApoA1 and HDL cholesterol levels. nih.govresearchgate.net For instance, a study indicated that BMS-711939 produced effects on HDLc and ApoA1 comparable to those of BMS-687453, which at a dose of 50 mg/kg/day resulted in a 135% increase in HDLc and a 220% increase in ApoA1 levels after 10 days in this model. researchgate.net

Animal ModelTreatment DurationMeasured ParametersKey Findings
Human ApoA1 Transgenic Mouse10 daysApoA1, HDL cholesterolRobust and dose-dependent increase in both parameters

Data compiled from search results nih.govresearchgate.net.

Structure-Activity Relationship (SAR) and Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, focusing on how alterations to a compound's chemical structure influence its biological activity. technologynetworks.comnih.govresearchgate.net Computational approaches serve as powerful complements to experimental SAR, offering insights into molecular interactions, predicting activity profiles, and aiding in the rational design of novel compounds. technologynetworks.comnih.govresearchgate.netdovepress.com

SAR investigations were pivotal in the discovery and optimization of BMS-711939, an oxybenzylglycine-based compound identified as a selective PPARα agonist. nih.govresearchgate.netacs.orgacs.org These studies involved systematically exploring the impact of chemical modifications at different positions within the molecule, such as substituents on the phenyl ring and the carbamate (B1207046) moiety, on PPARα potency and selectivity. nih.govresearchgate.net This iterative process of synthesis and testing allowed researchers to identify the specific structural features crucial for modulating activity and ultimately led to the identification of BMS-711939 as a highly potent and selective compound. nih.govresearchgate.net

Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are frequently integrated with SAR studies. nih.govresearchgate.netdovepress.com QSAR aims to develop mathematical models that correlate quantitative measures of chemical structure with biological activity, enabling the prediction of activity for untested compounds. nih.govresearchgate.net Molecular docking simulations provide a theoretical framework for understanding how a ligand binds to its target protein, illustrating the key interactions that contribute to binding affinity and specificity. technologynetworks.com Structural information, such as X-ray co-crystal structures of related compounds bound to the PPARα ligand-binding domain, has provided valuable atomic-level detail to inform SAR efforts and understand the molecular basis of binding. researchgate.net This structural insight, combined with computational analysis, helps to explain how different structural modifications affect the compound's fit and interactions within the PPARα binding pocket, guiding the design of analogs with potentially improved properties. researchgate.net

Medicinal Chemistry Synthesis Strategies

The synthesis of BMS-711939 (referred to as compound 3 in some studies) has been described through specific chemical reaction sequences. One approach involves the reductive amination of fluoro-substituted hydroxybenzaldehydes with glycine (B1666218) methyl ester hydrochloride, yielding secondary amines. Subsequent reaction of these secondary amines with methyl chloroformate produces methyl carbamates. A base-mediated alkylation of the resulting phenols with a substituted oxazole (B20620) provides methyl esters, which are then subjected to basic hydrolysis to yield the target compounds, including BMS-711939. fishersci.canih.gov

An alternative synthesis sequence has also been employed for related compounds. This route involves the alkylation of 2-fluoro-5-hydroxybenzaldehyde (B21085) with a chloromethyl oxazole to produce an aldehyde intermediate. Reductive amination of this aldehyde with glycine methyl ester affords a secondary amine. Reaction of this amine with different chloroformates and subsequent hydrolysis of the resulting esters provides the desired compounds. fishersci.ca These synthetic strategies highlight the multi-step chemical transformations required to construct the complex molecular architecture of BMS-711939, involving key reactions such as reductive amination, alkylation, and hydrolysis to assemble the oxybenzylglycine core and its associated functional groups. The development of such synthetic routes is a critical aspect of medicinal chemistry, enabling the production and modification of compounds for biological evaluation and structure-activity relationship studies. nih.gov

In Silico Modeling and Virtual Screening for Ligand-Target Prediction

In silico modeling and virtual screening techniques play a significant role in modern drug discovery, aiding in the identification and optimization of compounds by predicting their interactions with biological targets. These computational methods can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening utilizes the three-dimensional structure of a target protein to predict how potential ligands might bind to its active site, often employing docking simulations and scoring functions to estimate binding affinity. Ligand-based virtual screening, conversely, relies on the structural and property information of known active ligands to identify similar molecules in databases that are likely to interact with the same target.

While specific details on the exact in silico methods used in the initial discovery or optimization of BMS-711939 are not extensively detailed in the provided search results, the context of its development as a potent and selective PPARα agonist by a major pharmaceutical company suggests that such computational approaches were likely integrated into the research process. fishersci.canih.gov In silico modeling can be used to characterize drug properties, predict bioavailability and solubility, and inform formulation development. For compounds targeting nuclear receptors like PPARα, computational models can be employed to predict activity and guide structural modifications to enhance potency and selectivity. The availability of X-ray crystal structures of related compounds bound to the PPARα ligand-binding domain also facilitates structure-based design and modeling efforts aimed at understanding ligand-receptor interactions at an atomic level. fishersci.ca This integration of computational predictions with experimental data is a common strategy to streamline drug development and reduce reliance on extensive experimental screening.

Omics Technologies in Mechanistic Elucidation (e.g., transcriptomics for gene expression profiling)

Omics technologies, particularly transcriptomics, have been instrumental in elucidating the molecular mechanisms by which compounds like BMS-711939 exert their effects. Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions, providing insights into gene expression patterns. By analyzing changes in gene expression profiles, researchers can identify the biological pathways and processes modulated by a compound.

Studies investigating BMS-711939 have utilized integrated multi-omics technologies, suggesting that transcriptomic analysis was part of the research to understand its mechanism of action as a PPARα agonist. PPARα is a ligand-activated transcription factor that regulates the expression of genes involved in lipid and lipoprotein metabolism. fishersci.ca Upon binding of a PPARα agonist like BMS-711939, a conformational change occurs, leading to the modulation of numerous PPARα-responsive genes. fishersci.ca Research findings have indicated that BMS-711939 induces the expression of key hepatic genes known to be regulated by PPARα, such as lipoprotein lipase (B570770) (LPL), pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), and carnitine O-palmitoyltransferase 1A (CPT1A, referred to as HD in one source). The induction of LPL mRNA levels, for instance, has been inversely related to triglyceride reduction in animal models treated with BMS-711939, correlating gene expression changes with observed phenotypic effects. This application of transcriptomics provides crucial data on how BMS-711939 influences gene networks, contributing to a comprehensive understanding of its biological activity and therapeutic potential.

Data on the effect of BMS-711939 on the mRNA levels of PPAR-responsive genes in fat-fed hamsters are presented below.

GeneEffect of BMS-711939PPAR Responsiveness
LPL (Lipoprotein Lipase)Induced hepatic mRNA levelsKnown PPAR-responsive gene
PDK4 (Pyruvate Dehydrogenase Kinase 4)Induced hepatic mRNA levelsKnown PPAR-responsive gene
CPT1A (Carnitine O-palmitoyltransferase 1A) / HDInduced hepatic mRNA levelsKnown PPAR-responsive gene

Future Research Directions and Unanswered Questions for Bms 711939

Exploring Novel Research Areas in Metabolic Disorders

Future research on BMS-711939 should extend beyond its established effects on dyslipidemia and atherosclerosis to explore its potential in a wider range of metabolic disorders. Given the intricate link between metabolic dysfunction, oxidative stress, and inflammation, investigating the compound's impact on conditions such as type 2 diabetes, insulin (B600854) resistance, and metabolic syndrome is crucial. mdpi.comnih.gov Unanswered questions include the precise mechanisms by which BMS-711939 influences glucose metabolism and insulin sensitivity, and whether its effects are solely mediated through PPARα activation or involve other pathways. Exploring its efficacy in different patient populations and stages of metabolic disease progression is also a key area for future investigation.

Further Investigation of Anti-inflammatory Modulatory Roles of PPARα Activation

PPARα agonists, including fibrates, have demonstrated anti-inflammatory actions. nih.govkoreamed.org Future research should delve deeper into the specific anti-inflammatory mechanisms modulated by BMS-711939. This involves identifying the key inflammatory pathways and mediators influenced by BMS-711939-mediated PPARα activation. researchgate.netacs.org Questions remain regarding the extent of its anti-inflammatory effects in various tissues beyond the liver and its potential therapeutic application in inflammatory conditions with an underlying metabolic component. Further studies are needed to clarify the relationship between its lipid-modulating and anti-inflammatory properties.

Exploration of Synergistic Effects with Other Therapeutic Agents and Pathways

The potential for synergistic effects when BMS-711939 is combined with other therapeutic agents warrants further exploration. Preclinical studies have shown that co-treatment with a liver X receptor (LXR) agonist and BMS-711939 can lead to a further increase in fecal cholesterol excretion, suggesting potential synergistic benefits in cholesterol management. researchgate.netresearchgate.net Investigating combinations with other drugs used for metabolic disorders, such as those targeting glucose control or other lipid pathways, could reveal enhanced therapeutic outcomes or the possibility of lower doses to minimize potential side effects. ccohs.camrctcenter.orgmdpi.com Identifying optimal drug combinations and understanding the underlying synergistic mechanisms are important future research directions.

Addressing Research Gaps in PPARα Agonist Biology and Translational Research

Despite the development of several PPARα agonists, many have faced challenges in clinical development. nih.govnih.govmdpi.com Research on BMS-711939 can help address broader research gaps in PPARα agonist biology and facilitate translational research. Key questions include understanding the reasons behind the disparity in activity between human and rodent PPARα, which is relevant for the translatability of preclinical findings. nih.gov Further research is needed to fully elucidate the role of differential cofactor recruitment in mediating the specific biological effects of BMS-711939. nih.gov Bridging the gap between preclinical observations and clinical outcomes for potent and selective PPARα agonists remains a critical area of focus.

Advancements in Methodological Approaches for BMS-711939 Research

Future research on BMS-711939 will benefit from advancements in methodological approaches. This includes the development and application of more sophisticated in vitro and in vivo models that better mimic human metabolic and inflammatory conditions. Utilizing advanced imaging techniques and biomarkers could provide deeper insights into the compound's tissue distribution, target engagement, and pharmacodynamic effects. nih.gov Furthermore, employing systems biology approaches and 'omics' technologies could help to comprehensively map the molecular pathways influenced by BMS-711939, revealing novel therapeutic targets and predicting potential off-target effects. routledge.comroutledge.com

Q & A

Q. What minimal dataset details are required to ensure reproducibility of this compound studies?

  • Methodological Answer : Report synthetic yields, purity metrics, and spectral accession codes (e.g., PubChem). For biological assays, include raw data (e.g., dose-response curves), statistical parameters (n, SEM/SD), and instrument calibration logs. Follow FAIR data principles with repository deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.